



# TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | TCO-PEG36-acid |           |
| Cat. No.:            | B15577327      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

TCO-PEG36-acid is a key reagent in the rapidly advancing field of in vivo imaging, particularly for pre-targeted strategies. This molecule incorporates a trans-cyclooctene (TCO) group, a highly reactive dienophile, linked to a 36-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. The TCO moiety enables extremely fast and highly specific bioorthogonal "click chemistry" reactions with tetrazine (Tz)-bearing probes.[1][2][3] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.[1][3]

The long, hydrophilic PEG36 chain enhances the solubility and pharmacokinetic properties of the molecule, reducing non-specific binding and improving in vivo circulation times.[4][5] The terminal carboxylic acid allows for the covalent conjugation of **TCO-PEG36-acid** to primary amine groups on targeting vectors such as antibodies, peptides, or nanoparticles, through the formation of a stable amide bond.[6]

This document provides detailed application notes and protocols for the use of **TCO-PEG36-acid** in pre-targeted in vivo imaging applications.

# **Properties of TCO-PEG36-acid**



| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C84H163NO40                                    | [6]       |
| Molecular Weight  | 1827.2 g/mol                                   | [6]       |
| Purity            | Typically ≥90%                                 | [6]       |
| Solubility        | DMSO, DMF, DCM                                 | [6]       |
| Storage           | -20°C                                          | [6]       |
| Reactivity        | Reacts with tetrazine-<br>containing compounds | [6]       |

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive ciscyclooctene (CCO) form. Therefore, long-term storage is not recommended.[5][6]

# Principle of Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a two-step strategy designed to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[7][8]

- Step 1: Administration of the Targeting Agent: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with **TCO-PEG36-acid**. This TCO-functionalized antibody is administered to the subject. A waiting period allows the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from the bloodstream.[8][9]
- Step 2: Administration of the Imaging Probe: A small, rapidly clearing imaging probe carrying a tetrazine (Tz) moiety and a reporter (e.g., a fluorophore or a radionuclide for PET or SPECT imaging) is administered.[8][9]
- In Vivo Click Reaction: The tetrazine-probe rapidly and specifically reacts with the TCOfunctionalized antibody accumulated at the target site. The unbound tetrazine-probe is quickly cleared from the body.[8][10]
- Imaging: Imaging is performed after the unbound probe has cleared, resulting in a highcontrast image of the target site.[8]



# Experimental Protocols Protocol 1: Conjugation of TCO-PEG36-acid to a Targeting Antibody

This protocol describes the conjugation of **TCO-PEG36-acid** to a primary amine-containing targeting antibody using EDC/NHS chemistry.

#### Materials:

- Targeting Antibody (in a buffer free of primary amines, e.g., PBS)
- TCO-PEG36-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin Desalting Columns

#### Procedure:

- Antibody Preparation:
  - Exchange the antibody into a phosphate buffer (pH 7.2-7.5).
  - Adjust the antibody concentration to 2-5 mg/mL.
- Activation of TCO-PEG36-acid:
  - Immediately before use, prepare a 10 mM stock solution of TCO-PEG36-acid in anhydrous DMSO.
  - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.



- In a microcentrifuge tube, combine a 10-20 fold molar excess of TCO-PEG36-acid, EDC, and NHS relative to the antibody.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the TCO-PEG36-acid.
- Conjugation Reaction:
  - Add the activated **TCO-PEG36-acid** solution to the antibody solution.
  - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Purification:
  - Remove unreacted TCO-PEG36-acid and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
- Characterization:
  - Determine the protein concentration of the purified TCO-antibody conjugate using a standard protein assay (e.g., BCA).
  - Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

# Protocol 2: Pre-targeted In Vivo Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for pre-targeted fluorescence imaging in a subcutaneous tumor xenograft mouse model.

#### Materials:

- Tumor-bearing mice
- TCO-functionalized targeting antibody (from Protocol 1)
- Tetrazine-functionalized imaging probe (e.g., Tetrazine-Fluorophore)



- Sterile PBS
- In vivo imaging system

#### Procedure:

- Administration of TCO-Antibody:
  - Administer the TCO-functionalized antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 μg per mouse.[11]
- · Accumulation and Clearance Period:
  - Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[11]
     [12]
- Administration of Tetrazine-Probe:
  - Dissolve the tetrazine-functionalized imaging probe in sterile PBS.
  - Administer the probe via intravenous injection. The optimal dose and timing should be determined empirically.
- In Vivo Imaging:
  - Anesthetize the mice (e.g., using isoflurane).
  - Place the mouse in the in vivo imaging system.
  - Acquire images at various time points post-injection of the tetrazine-probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site and the clearance of the unbound probe.

## **Quantitative Data from Pre-targeted Imaging Studies**

The following tables summarize biodistribution data from pre-targeted PET imaging studies that have utilized the TCO-tetrazine click chemistry platform. While these studies may not have



used **TCO-PEG36-acid** specifically, they demonstrate the quantitative potential of this in vivo imaging strategy.

Table 1: Biodistribution of 89Zr-labeled U36 Antibody in HNSCC Xenografts (%ID/g)[9]

| Organ   | Targeted Approach<br>(72h p.i.) | Pre-targeted<br>Approach (24h<br>interval) | Pre-targeted<br>Approach (48h<br>interval) |
|---------|---------------------------------|--------------------------------------------|--------------------------------------------|
| Blood   | 11.2 ± 2.0                      | 0.3 ± 0.1                                  | 0.2 ± 0.1                                  |
| Heart   | 2.6 ± 0.3                       | 0.2 ± 0.0                                  | 0.1 ± 0.0                                  |
| Lungs   | 5.0 ± 0.7                       | $0.4 \pm 0.1$                              | 0.3 ± 0.1                                  |
| Liver   | 5.5 ± 1.1                       | 0.8 ± 0.1                                  | 0.6 ± 0.1                                  |
| Spleen  | 3.5 ± 0.6                       | $0.3 \pm 0.1$                              | 0.2 ± 0.1                                  |
| Kidneys | 4.8 ± 0.5                       | 0.5 ± 0.1                                  | 0.4 ± 0.1                                  |
| Muscle  | 1.8 ± 0.4                       | $0.1 \pm 0.0$                              | 0.1 ± 0.0                                  |
| Bone    | 3.9 ± 0.5                       | 0.6 ± 0.1                                  | 0.4 ± 0.1                                  |
| Tumor   | 17.1 ± 3.0                      | 1.6 ± 0.3                                  | 1.5 ± 0.2                                  |

Table 2: Tumor-to-Background Ratios for 89Zr-labeled U36 Antibody[9]

| Ratio           | Targeted Approach | Pre-targeted<br>Approach (24h<br>interval) | Pre-targeted<br>Approach (48h<br>interval) |
|-----------------|-------------------|--------------------------------------------|--------------------------------------------|
| Tumor-to-Blood  | 1.6 ± 0.4         | 5.1 ± 1.4                                  | 7.0 ± 2.6                                  |
| Tumor-to-Muscle | 10.1 ± 3.3        | 12.8 ± 4.0                                 | 12.3 ± 4.8                                 |
| Tumor-to-Bone   | 4.6 ± 1.1         | 2.6 ± 0.6                                  | 3.7 ± 1.3                                  |
| Tumor-to-Liver  | 3.2 ± 0.8         | 2.0 ± 0.4                                  | 2.5 ± 0.7                                  |



## **Visualizations**



Click to download full resolution via product page

Caption: Pre-targeted in vivo imaging workflow.





Click to download full resolution via product page

Caption: TCO and tetrazine bioorthogonal reaction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. TCO PEG,TCO Linker Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. TCO-PEG36-NHS ester | BroadPharm [broadpharm.com]
- 6. TCO-PEG36-acid | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz PMC [pmc.ncbi.nlm.nih.gov]
- 10. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels—Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577327#tco-peg36-acid-for-in-vivo-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com